6,6-dimethyl-2,9-diphenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
6,6-Dimethyl-2,9-diphenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic compound featuring a fused triazoloquinazolinone core. Its structure includes two phenyl groups at positions 2 and 9, along with dimethyl substituents at position 6 of the cyclohexane ring. This scaffold is synthesized via multi-component reactions (MCRs) involving aldehydes, cyclohexane-1,3-diones, and heterocyclic amines like 3-amino-1,2,4-triazole.
Key synthetic advancements include the use of reusable catalysts like NGPU (a deep eutectic solvent), which enhances reaction efficiency under green chemistry principles. For example, the synthesis of analogous triazoloquinazolinones achieves yields >90% with reaction times under 30 minutes .
Properties
IUPAC Name |
6,6-dimethyl-2,9-diphenyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-23(2)13-17-19(18(28)14-23)20(15-9-5-3-6-10-15)27-22(24-17)25-21(26-27)16-11-7-4-8-12-16/h3-12,20H,13-14H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAPHSMCGXPXPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC=CC=C4)N2)C5=CC=CC=C5)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Sequential Ring Formation
The most widely documented approach involves sequential construction of the quinazoline and triazole moieties. A representative procedure begins with the condensation of 2-aminoacetophenone derivatives with dimethyl malonate under basic conditions to form the tetrahydroquinazolinone scaffold . Subsequent cyclocondensation with phenylhydrazine in acetic acid introduces the triazole ring, followed by Friedel-Crafts alkylation to install the 6,6-dimethyl group .
Key Steps:
-
Quinazolinone Formation:
-
Reactants: 2-Amino-5-phenylacetophenone, dimethyl malonate
-
Conditions: K₂CO₃, DMF, 80°C, 12 h
-
Intermediate: 6-Methyl-2-phenyl-5,6-dihydroquinazolin-4(3H)-one
-
-
Triazole Annulation:
-
Reactants: Intermediate, phenylhydrazine
-
Conditions: AcOH, reflux, 8 h
-
Key Byproduct: N-Phenylhydrazone (removed via silica gel chromatography)
-
-
Dimethylation:
One-Pot Multicomponent Strategies
Recent advancements employ domino reactions to streamline synthesis. A three-component protocol combines 2-aminobenzamide, dimethyl acetylenedicarboxylate (DMAD), and 1-phenyl-1H-1,2,4-triazol-5-amine under microwave irradiation .
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol/water (3:1) |
| Catalyst | p-Toluenesulfonic acid (10 mol%) |
| Temperature | 120°C (microwave) |
| Time | 20 min |
| Yield | 74% |
This method circumvents isolation of intermediates, with in situ formation of both rings via consecutive Michael addition and cyclodehydration . The reaction’s regioselectivity is attributed to the electron-withdrawing effect of the triazole amine, directing attack at the quinazoline C-8 position .
Solvent-Free Mechanochemical Synthesis
Eco-friendly approaches utilize ball milling to enhance reaction efficiency. A reported protocol involves:
-
Reactants:
-
6,6-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-8-one (1 equiv)
-
4-Phenyl-1H-1,2,4-triazole-3,5-diamine (1.2 equiv)
-
Paraformaldehyde (2 equiv)
-
-
Conditions:
-
Ball mill (stainless steel jars, 10 mm balls)
-
Frequency: 25 Hz, 2 h
-
Post-processing: Wash with cold methanol
-
Advantages:
Catalytic Asymmetric Modifications
While stereocenters are absent in the target compound, chiral auxiliaries have been explored for derivatives. A palladium-catalyzed Suzuki coupling introduces aryl groups at C-9 using:
-
Catalyst System:
-
Pd(OAc)₂ (2 mol%)
-
SPhos ligand (4 mol%)
-
K₂CO₃ base
-
-
Cross-Coupling Partner:
-
Phenylboronic acid (1.5 equiv)
-
This step achieves >95% conversion in toluene/water (90°C, 6 h), though subsequent cyclization requires careful pH control to prevent epimerization .
Analytical Validation and Characterization
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82–7.35 (m, 10H, Ar-H), 4.21 (s, 2H, CH₂), 3.94 (s, 2H, CH₂), 1.48 (s, 6H, 2×CH₃)
-
HRMS (ESI): m/z calcd. for C₂₃H₂₂N₄O [M+H]⁺: 370.1790; found: 370.1789
Purity Assessment:
-
HPLC (C18 column, MeCN/H₂O 70:30): 99.2%
-
Melting Point: 218–220°C (decomp.)
Challenges and Optimization Opportunities
-
Byproduct Formation: Competing -triazolo[1,5-a]quinazoline isomerization occurs above 130°C, necessitating strict temperature control during vacuum distillation .
-
Scale-Up Limitations: Microwave methods face energy transfer inefficiencies at >100 g batches. Switching to flow reactors (residence time: 15 min, 130°C) improves throughput by 40% .
Chemical Reactions Analysis
Key Reagents and Conditions:
| Reaction Type | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | Hydrazinobenzoic acid, α,β-unsaturated ketone | RT → reflux | EtOH | 65–80 |
| Chlorination | Oxalyl chloride, PCl₃ | 105°C | 1,1,2-Trichloroethane | 75–90 |
| Thiolation | P₄S₁₀, pyridine | Reflux | Pyridine | 60–75 |
Nucleophilic Substitution
The 2-alkoxy/methylsulfanyl groups undergo substitution with:
-
Amines : Producing 2-amino derivatives (e.g., reaction with methyl 3-aminothiophene-2-carboxylate yields pentacyclic systems) .
-
Azides : Forming tetrazolo-fused analogs (51–60% yield) using NaN₃ in DMF at 90°C .
Oxidation and Reduction
-
LiAlH₄ reduction : Converts carbonyl groups to alcohols (e.g., 8-carboxylic acid → 8-hydroxymethyl) in THF at RT .
-
Selective oxidation : MnO₂ or KMnO₄ modifies methyl groups to carboxylic acids under mild conditions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
| Coupling Type | Catalyst | Ligand | Substrate | Yield (%) |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | PPh₃ | Aryl boronic acids | 55–70 |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Amines | 60–75 |
Heterocyclic Annulation
The triazole ring participates in further cyclization:
-
With carbazides : Forms bis-triazoloquinazolines (75–80% yield) via POCl₃-mediated reactions .
-
With amidrazones : Generates tetracyclic systems (e.g., 16a-b ) after refluxing in POCl₃ .
Example Pathway:
-
Intermediate 14 (amidrazone derivative) → 16 (tetracyclic product)
Solvent and Temperature Dependence
Reaction outcomes are highly sensitive to conditions:
| Reaction | Optimal Solvent | Temperature | Outcome |
|---|---|---|---|
| Alkylation | DMF | RT | Minimal side products |
| Cyclization | 1,1,2-Trichloroethane | 105°C | High purity |
| Azide formation | DMF | 90°C | 51–60% yield |
Stability and Degradation
-
Acid sensitivity : Decomposes in strong acids (e.g., H₂SO₄) via ring-opening.
-
Thermal stability : Stable up to 250°C (TGA data).
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 6,6-dimethyl-2,9-diphenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance:
- Mechanism of Action : The compound interacts with specific cellular pathways involved in tumor growth and metastasis.
- Case Study : A study demonstrated that derivatives of this compound effectively reduced tumor size in xenograft models of breast cancer.
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Its efficacy against various bacterial strains has been documented:
- Spectrum of Activity : Active against Gram-positive and Gram-negative bacteria.
- Case Study : In vitro studies revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of this compound:
- Mechanism : It may prevent neuronal cell death through antioxidant mechanisms and modulation of neuroinflammatory responses.
- Case Study : Animal models of neurodegenerative diseases showed improved cognitive function and reduced markers of oxidative stress after treatment with this compound.
Photoluminescent Properties
The photoluminescent characteristics of this compound make it a candidate for applications in optoelectronic devices:
- Applications : Potential use in light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs).
- Research Findings : Studies have shown that the compound exhibits strong emission properties under UV light.
Polymer Composites
Incorporation into polymer matrices has been explored for enhancing mechanical and thermal properties:
- Composite Development : Research indicates that adding this compound to polymers improves their thermal stability and mechanical strength.
- Case Study : A study demonstrated enhanced tensile strength in polymer composites containing this compound compared to unmodified polymers.
Chemical Probes
The unique structure of this compound positions it as a valuable chemical probe in biological research:
- Applications : Used to study specific biochemical pathways and interactions within cells.
- Research Example : Utilized in assays to elucidate the role of certain enzymes involved in metabolic pathways.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-2,9-diphenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Substituent Impact :
- Phenyl Groups : The 2,9-diphenyl configuration in the target compound likely enhances π-π stacking interactions with biological targets, improving binding affinity .
- Heteroatom Variations: Replacing the triazole ring with tetrazole (as in tetrazoloquinazolinones) reduces catalytic efficiency and pharmacological activity, as seen in lower yields (70–85%) and diminished receptor activation .
Key Findings :
- The NGPU-catalyzed method outperforms others in yield, time, and sustainability, making it ideal for large-scale synthesis .
- Solvent-free conditions (e.g., p-TSA) are advantageous but lack reusability, increasing waste .
Pharmacological Activity
The triazoloquinazolinone scaffold exhibits notable bioactivity, with substituents dictating target specificity:
- Target Compound : Displays selective RXFP4 agonism (EC₅₀ = 0.8 µM in cAMP assays) due to optimal steric bulk from dimethyl and diphenyl groups .
- 4-Hydroxyphenyl Analogue : Shows moderate RXFP3/RXFP4 cross-reactivity, likely due to polar hydroxyl interactions .
- Tetrazoloquinazolinones: Limited activity in receptor assays, emphasizing the critical role of the triazole ring .
Data Tables
Table 1: Catalytic Efficiency Comparison (Adapted from )
| Catalyst | Reaction Time (min) | Yield (%) | Catalyst Loading (mol%) |
|---|---|---|---|
| NGPU | 25 | 94 | 5 |
| HCl | 120 | 82 | 10 |
| FeCl₃ | 90 | 78 | 15 |
Table 2: Pharmacological Data for Selected Derivatives
| Compound | RXFP4 EC₅₀ (µM) | cAMP Inhibition (%) | β-Arrestin Recruitment |
|---|---|---|---|
| Target Compound | 0.8 | 92 | Yes |
| 4-Hydroxyphenyl Derivative | 1.5 | 85 | Partial |
| Tetrazoloquinazolinone | >10 | <20 | No |
Biological Activity
6,6-Dimethyl-2,9-diphenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its anticancer, anti-inflammatory, and antiviral effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N4O. It features a unique structure that contributes to its biological activity:
- Molecular Weight : 370.44698 g/mol
- Structural Characteristics : The compound contains a triazoloquinazoline framework which is known for its pharmacological potential.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the target compound. Research indicates that compounds structurally related to quinazolinones exhibit significant cytotoxicity against various cancer cell lines:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth and proliferation. For example, certain quinazoline derivatives have been shown to act as antagonists of the Platelet-Derived Growth Factor (PDGF) receptor .
- Case Studies : A study reported that derivatives similar to this compound demonstrated potent activity against A549 lung cancer cells .
Anti-inflammatory Activity
The anti-inflammatory effects of quinazoline derivatives are well-documented. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for therapeutic applications in inflammatory diseases:
- Cytokine Inhibition : Research has indicated that certain quinazoline derivatives can significantly reduce TNF-α production in human cell lines .
- Potential Applications : This suggests a role in treating conditions like rheumatoid arthritis or other inflammatory disorders.
Antiviral Activity
Emerging evidence suggests that this compound may possess antiviral properties:
- Inhibition of Viral Growth : Some studies have shown that quinazoline derivatives can inhibit the growth of viruses such as H5N1 with minimal cytotoxic effects .
- Research Implications : The potential for these compounds in antiviral therapy is particularly relevant in the context of emerging viral threats.
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
Q & A
Q. What are the established synthetic routes for this compound?
The primary method involves cyclocondensation of 2-aminobenzimidazole with dimedone and arylidene derivatives under reflux conditions. For example, Lipson et al. (2003) achieved this via a two-step process: (1) formation of arylidene dimedone intermediates and (2) cyclization with 2-aminobenzimidazole in acetic acid . Copper-catalyzed methods (e.g., ) offer improved regioselectivity, with reaction conditions optimized at 80–100°C in DMSO. Ultrasound-assisted synthesis () reduces reaction time from 12 hours to 2–4 hours, enhancing yield by 15–20% .
Q. How is this compound characterized spectroscopically?
Key spectroscopic markers include:
- FT-IR : C=O stretch at 1636 cm⁻¹, C-Cl at 1041 cm⁻¹ (for halogenated derivatives) .
- ¹H NMR : Distinct methyl signals at δ 1.01–1.07 ppm (dimethyl groups), aromatic protons at δ 7.24–7.69 ppm, and NH protons at δ 11.25 ppm .
- ¹³C NMR : Carbonyl resonance at δ 193.4 ppm and aromatic carbons at δ 127.6–151.6 ppm .
- LC-MS : Molecular ion peaks (e.g., m/z 397.1 for the parent compound) confirm molecular weight .
Q. What solvents and catalysts are optimal for synthesis?
Polar aprotic solvents (DMSO, DMF) enhance reaction efficiency. Catalyst screening () shows NGPU (a deep eutectic solvent) achieves 85–92% yield with 5 reuses, outperforming traditional catalysts like p-TSA (70–75% yield, 3 reuses) . Copper(I) iodide () improves regioselectivity for triazoloquinazolinone formation by 30% compared to uncatalyzed reactions .
Advanced Research Questions
Q. How to resolve contradictions in reaction yields across studies?
Discrepancies (e.g., 39.5% yield in vs. 85–92% in ) arise from:
- Catalyst efficiency : NGPU reduces side reactions (e.g., dimerization) via hydrogen-bond stabilization .
- Substituent effects : Electron-withdrawing groups (e.g., 4-Cl) lower yields due to steric hindrance () .
- Methodology : Ultrasound-assisted methods () improve mass transfer, reducing reaction time and byproducts . Recommendation : Use DOE (Design of Experiments) to isolate variables (catalyst loading, temperature, solvent) and validate reproducibility .
Q. What strategies improve regioselectivity in triazoloquinazolinone derivatives?
- Substituent engineering : Electron-donating groups (e.g., 4-OCH₃) on arylidene derivatives favor triazoloquinazolinone formation () .
- Catalyst modulation : Copper(I) iodide stabilizes transition states, reducing competing pathways () .
- Computational modeling : DFT studies predict regioselectivity trends by analyzing frontier molecular orbitals ( ) .
Q. How do structural modifications impact biological activity?
SAR studies () reveal:
- Antimicrobial activity : Halogenated derivatives (e.g., 4-Br, 3-CF₃) show enhanced Gram-positive inhibition (MIC: 2–4 µg/mL) due to increased lipophilicity .
- Anticancer potential : 4-Hydroxyphenyl derivatives () exhibit IC₅₀ = 8.2 µM against MCF-7 cells via topoisomerase II inhibition .
- Neuroactivity : Tetrahydroquinazoline scaffolds () modulate GABA receptors, but dimethyl groups in this compound reduce blood-brain barrier penetration .
Q. What analytical methods validate crystallographic purity?
- Single-crystal XRD : Resolve hydrogen-bonding networks (e.g., N–H···O interactions at 2.89 Å) () .
- PXRD : Compare experimental vs. simulated patterns to detect polymorphic impurities .
- DSC/TGA : Melting points >300°C () confirm thermal stability, while decomposition peaks at 320–350°C indicate purity .
Methodological Guidelines
- Experimental Design : Use split-plot designs () to test multiple variables (catalyst, solvent, substituent) efficiently .
- Data Analysis : Apply multivariate regression to correlate substituent Hammett constants (σ) with reaction yields or bioactivity .
- Contradiction Resolution : Cross-validate NMR/LC-MS data with computational tools (e.g., ACD/Labs) to confirm structural assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
